3-(Dimethylamino)-2-(2-nitrophenyl)acrylaldehyde

説明

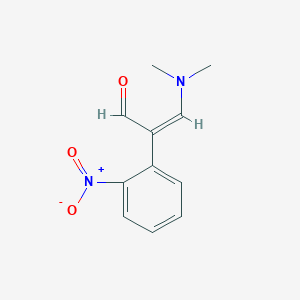

3-(Dimethylamino)-2-(2-nitrophenyl)acrylaldehyde is an organic compound characterized by the presence of a dimethylamino group, a nitrophenyl group, and an acrylaldehyde moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-(2-nitrophenyl)acrylaldehyde typically involves the condensation of 2-nitrobenzaldehyde with dimethylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 2-nitrobenzaldehyde and dimethylamine.

Reaction Conditions: The reaction is usually performed in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

化学反応の分析

Types of Reactions

3-(Dimethylamino)-2-(2-nitrophenyl)acrylaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products Formed

Oxidation: 3-(Dimethylamino)-2-(2-nitrophenyl)acrylic acid.

Reduction: 3-(Dimethylamino)-2-(2-aminophenyl)acrylaldehyde.

Substitution: Products depend on the nucleophile used in the reaction.

科学的研究の応用

3-(Dimethylamino)-2-(2-nitrophenyl)acrylaldehyde has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

Industry: Utilized in the development of advanced materials, such as polymers and dyes.

作用機序

The mechanism of action of 3-(Dimethylamino)-2-(2-nitrophenyl)acrylaldehyde involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological pathways. For example, its reduction to an amino derivative may enhance its binding affinity to certain enzymes or receptors, influencing cellular processes.

類似化合物との比較

Similar Compounds

3-(Dimethylamino)propylamine: A versatile intermediate used in the synthesis of agrochemicals and surfactants.

3-Dimethylamino-1-propanol: An aminoalcohol used as a building block for pharmaceuticals.

生物活性

3-(Dimethylamino)-2-(2-nitrophenyl)acrylaldehyde, with the CAS number 53868-36-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that the compound may act as an enzyme inhibitor, affecting metabolic pathways critical for cell proliferation and survival. The electron-withdrawing nitro group enhances the electrophilicity of the compound, allowing it to form adducts with nucleophiles in biological systems.

Anticancer Properties

Studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- WiDr Colon Cancer Cells : In vitro assays revealed that the compound showed potent cytotoxic effects, outperforming standard chemotherapeutics like cisplatin in certain concentrations. The IC50 (half maximal inhibitory concentration) values indicated strong anti-proliferative activity (IC50 < 10 µM) .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme involved in metabolic processes linked to cancer progression:

- NNMT Inhibition : Research indicates that modifications in the compound's structure can enhance its inhibitory potency against NNMT, with some derivatives achieving IC50 values as low as 0.010 µM .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on human colon cancer cells (WiDr). The results are summarized in Table 1.

| Concentration (µM) | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| 1 | 90 | |

| 5 | 70 | |

| 10 | 40 | <10 |

| 20 | 15 |

This study highlights the compound's potential as a lead candidate for further development in cancer therapy.

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of the compound concerning NNMT inhibition. The findings are detailed in Table 2.

| Compound Variant | IC50 (µM) |

|---|---|

| Parent Compound | 0.054 |

| Meta-substituted Amide | 0.010 |

| Para-substituted Amide | >25 |

This study illustrates how structural modifications can significantly impact biological activity and enzyme inhibition efficacy.

特性

IUPAC Name |

(Z)-3-(dimethylamino)-2-(2-nitrophenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-12(2)7-9(8-14)10-5-3-4-6-11(10)13(15)16/h3-8H,1-2H3/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNHGTBTKGIRRS-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C=O)/C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380374 | |

| Record name | (2Z)-3-(Dimethylamino)-2-(2-nitrophenyl)prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53868-36-3 | |

| Record name | (2Z)-3-(Dimethylamino)-2-(2-nitrophenyl)prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。